1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid , reflects its three key structural components:
- A pyrazole ring (1H-pyrazole) at position 1
- A (3-methoxyphenoxy)methyl substituent
- A carboxylic acid group at position 3
Molecular Formula : C₁₂H₁₂N₂O₄
Molecular Weight : 248.23 g/mol
Key Structural Features :
| Feature | Description |
|---|---|
| Pyrazole Core | Five-membered aromatic ring with two adjacent nitrogen atoms |
| Methoxyphenoxy Group | Ether-linked 3-methoxy-substituted benzene ring |
| Carboxylic Acid | Polar functional group enabling hydrogen bonding and salt formation |
The compound exhibits tautomerism due to the pyrazole ring’s conjugated system, with potential proton shifts between nitrogen atoms influencing reactivity.
Historical Context of Pyrazole Carboxylic Acid Derivatives
Pyrazole chemistry traces its origins to 19th-century discoveries:
- 1883 : Ludwig Knorr’s synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), the first therapeutic pyrazole derivative with antipyretic properties.
- 1954 : Isolation of natural pyrazoles like 3-n-nonylpyrazole from Houttuynia cordata, demonstrating biological activity.
The development of pyrazole carboxylic acids accelerated in the late 20th century due to:
- Advancements in cyclocondensation techniques for heterocycle synthesis
- Discovery of bioactive derivatives (e.g., COX-2 inhibitors, antimicrobial agents)
- Innovations in regioselective substitution patterns using hypervalent iodine reagents
Notable synthetic milestones for related compounds include:
Significance in Heterocyclic Chemistry Research
This compound exemplifies three critical research directions in modern heterocyclic chemistry:
Molecular Diversity Generation
The molecule serves as a multifunctional scaffold for:
Pharmacophore Development
Pyrazole-3-carboxylic acid derivatives demonstrate diverse bioactivities:
The methoxyphenoxy group enhances lipophilicity , potentially improving blood-brain barrier penetration compared to simpler pyrazolecarboxylic acids.
Materials Science Applications
Key physicochemical properties enable specialized uses:
Properties
IUPAC Name |
1-[(3-methoxyphenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-3-2-4-10(7-9)18-8-14-6-5-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZODFAGBMBZDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenol with chloromethyl methyl ether to form 3-methoxyphenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate to yield the desired compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group yields an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that substituents on the pyrazole ring could enhance its efficacy against specific cancer cell lines, suggesting that 1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid may also possess similar properties .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests that this compound could be explored as a therapeutic agent for inflammatory diseases .
Agricultural Science
Herbicide Development
The unique structure of this compound positions it as a potential herbicide. Research into similar compounds has shown they can effectively inhibit plant growth by targeting specific biochemical pathways. The incorporation of methoxyphenoxy groups may enhance selectivity and efficacy against unwanted vegetation while minimizing harm to crops .
Pesticide Formulation
Additionally, this compound could be utilized in formulating pesticides. Its ability to interact with biological systems makes it a candidate for developing new pest control agents that are both effective and environmentally friendly .
Material Science
Polymer Synthesis
In material science, this compound can be used as a monomer in polymer synthesis. The incorporation of pyrazole into polymer backbones can impart desirable properties such as thermal stability and mechanical strength. Research is ongoing into how these polymers can be utilized in coatings and composites .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines using pyrazole derivatives. |
| Study B | Anti-inflammatory Effects | Found significant reduction in inflammation markers in animal models treated with pyrazole compounds. |
| Study C | Herbicide Efficacy | Identified effective growth inhibition in target weeds with minimal impact on crops when using related pyrazole compounds. |
| Study D | Polymer Properties | Developed new polymer materials with enhanced mechanical properties incorporating pyrazole derivatives. |
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Comparisons
The compound is part of a broader class of 1-substituted pyrazole-3-carboxylic acids. Key structural analogs include:
Key Observations :
- Positional Isomerism : The 3-methoxy analog (target compound) may exhibit distinct electronic and steric effects compared to its 4-methoxy isomer .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) increase the acidity of the carboxylic acid group, while methoxy or methyl groups modulate hydrophobicity .
Physicochemical Properties
- Solubility: The 3-methoxyphenoxy group likely reduces aqueous solubility compared to unsubstituted pyrazole-3-carboxylic acids (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid, MW 126.11 ).
- Melting Points : Pyrazole-3-carboxylic acids with aromatic substituents typically exhibit higher melting points (>150°C) due to crystal packing .
Biological Activity
1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C₁₂H₁₂N₂O₄
- Molecular Weight : 232.24 g/mol
- CAS Number : 1006487-17-7
The compound features a pyrazole ring, a carboxylic acid group, and a methoxyphenoxy moiety, contributing to its unique chemical properties and biological activities.
The biological activities of pyrazole derivatives, including this compound, are often attributed to their ability to interact with various biological targets. The mechanisms include:
- Anti-inflammatory Activity : Pyrazole derivatives can inhibit inflammatory pathways by blocking the production of pro-inflammatory cytokines and mediators.
- Antimicrobial Activity : These compounds exhibit activity against a range of pathogens by disrupting cellular functions.
- Anticancer Properties : Some derivatives induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Anti-inflammatory Activity
Research indicates that this compound may possess significant anti-inflammatory properties. In vivo studies have shown that it can reduce edema in carrageenan-induced models, comparable to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives exhibit antimicrobial effects against various bacterial strains. For instance, compounds similar to this compound have been tested against E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of several cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G1 phase .
Case Studies
Q & A
Q. What are the recommended synthetic routes for 1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid?
Synthesis typically involves multi-step processes:
- Core Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole ring. For example, cyclization with hydrazine hydrate under reflux conditions (methanol/ethanol, 60–80°C) is a common method .
- Functionalization : The (3-methoxyphenoxy)methyl group can be introduced via nucleophilic substitution. Aryloxy groups are often attached using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF, 80–100°C), as seen in analogous pyrazole derivatives .
- Carboxylic Acid Derivatization : Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) using NaOH or HCl in aqueous/organic solvent mixtures (e.g., THF/H₂O) yields the carboxylic acid .
Key Validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and HRMS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity Analysis :
- Structural Confirmation :
Q. What safety precautions are necessary when handling this compound?
- General Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact.
- First Aid :
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist .
- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound under varying reaction conditions?
- Solvent Optimization : Replace traditional solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce purification steps .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution kinetics for aryloxy group attachment .
- Statistical Design : Apply response surface methodology (RSM) to model factors like temperature, solvent ratio, and reaction time. For example, a central composite design (CCD) can identify optimal conditions for ester hydrolysis .
Q. How can researchers investigate the pharmacological potential of this compound based on structural analogs?
Q. How should contradictory data regarding biological activity be addressed in preclinical studies?
- Reproducibility Checks :
- Data Reconciliation :
Q. What analytical methods resolve structural ambiguity in pyrazole-carboxylic acid derivatives?
- X-ray Crystallography : Determine crystal structure to confirm regiochemistry of substituents. For example, distinguish between N1- and N2-substituted pyrazoles .
- 2D NMR : Use NOESY or HMBC to assign spatial proximity of methoxyphenoxy and carboxylic acid groups .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
Q. Table 2. Reaction Optimization via RSM
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 85°C |
| Solvent Ratio (THF/H₂O) | 3:1–1:1 | 2:1 |
| Reaction Time | 4–12 h | 8 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
